molecular formula C15H12N2O3 B1377784 5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1706460-52-7

5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B1377784
CAS No.: 1706460-52-7
M. Wt: 268.27 g/mol
InChI Key: RDGCCTMQZZZXLR-UHFFFAOYSA-N
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Description

5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a benzyloxy group at position 5 and a carboxylic acid moiety at position 3. Its molecular formula is C₁₅H₁₂N₂O₃ (inferred from structural analogues) .

Synthesis: The compound is synthesized via N-amination of substituted pyridines, followed by 1,3-dipolar cycloaddition with ethyl propiolate to form pyrazolo[1,5-a]pyridine-3-carboxylates. Subsequent hydrolysis yields the carboxylic acid intermediate, which is coupled with amines or modified via diazotization for halogen introduction .

Applications: It serves as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., EphB and VEGFR2) .

Properties

IUPAC Name

5-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(19)13-9-16-17-7-6-12(8-14(13)17)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGCCTMQZZZXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=NN3C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001182712
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1706460-52-7
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1706460-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. This reaction proceeds under metal-free conditions in N-methylpyrrolidone as the solvent at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyridine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The benzyloxy group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Dihydro derivatives of the pyrazolo[1,5-a]pyridine core.

    Substitution: Various substituted pyrazolo[1,5-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.

Biology and Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a scaffold for the development of new pharmaceuticals. Its unique structure allows for the exploration of various biological activities, including enzyme inhibition and receptor modulation.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its derivatives may find applications in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism by which 5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid exerts its effects is largely dependent on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazolo[1,5-a]pyridine core can engage in hydrogen bonding and π-π stacking interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The biological and physicochemical properties of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives are highly dependent on substituents. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-(Benzyloxy) derivative -OCH₂C₆H₅ (5), -COOH (3) C₁₅H₁₂N₂O₃ 276.27 EphB/VEGFR2 kinase inhibition
5-Methoxy derivative -OCH₃ (5), -COOH (3) C₉H₈N₂O₃ 192.17 Intermediate for amide synthesis
5-Methoxy-7-(trifluoromethyl) derivative -OCH₃ (5), -CF₃ (7), -COOH (3) C₁₀H₇F₃N₂O₃ 260.17 Enhanced metabolic stability
5-tert-Butoxycarbonylamino derivative -NHBoc (5), -COOH (3) C₁₃H₁₅N₃O₄ 285.28 Protected amine for further coupling
2-Methyl-5-methoxy derivative -CH₃ (2), -OCH₃ (5), -COOH (3) C₁₀H₁₀N₂O₃ 206.20 Structural rigidity for receptor binding

Physicochemical Properties

  • Solubility : Benzyloxy derivatives exhibit lower aqueous solubility (logP ~2.5–3.0) compared to methoxy analogues (logP ~1.0–1.5) .
  • Stability : Trifluoromethyl and tert-butyl groups enhance thermal and enzymatic stability, making them suitable for oral formulations .

Key Research Findings

  • Kinase Inhibition: Benzyloxy derivatives show moderate IC₅₀ values (nanomolar range) for EphB3 and VEGFR2, outperforming methoxy analogues in cellular assays .
  • Agrochemical Potential: Ethylsulfonyl-pyrazolo[1,5-a]pyrimidine derivatives (structurally related) demonstrate insecticidal activity, suggesting versatility beyond pharmaceuticals .

Biological Activity

5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed examination of its biological activity, supported by relevant data tables and research findings.

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C13_{13}H12_{12}N2_2O3_3
  • CAS Number : 16201-73-3
  • Molecular Weight : 244.24 g/mol

The structural characteristics of this compound contribute to its biological activity, particularly its ability to interact with various biological targets.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazolo derivatives, including those related to this compound. The compound has shown promising results in inhibiting key inflammatory pathways.

  • Mechanism of Action : The compound appears to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In vitro assays have demonstrated that derivatives with similar structures exhibit IC50_{50} values in the low micromolar range against COX enzymes.
CompoundIC50_{50} (μM)Target
This compound<50COX-2
Celecoxib0.04 ± 0.01COX-2

This table illustrates the comparative potency of the compound against established anti-inflammatory agents.

Anticancer Activity

The anticancer potential of pyrazolo derivatives has also been explored extensively. Research indicates that compounds with similar scaffolds can inhibit tropomyosin receptor kinases (Trk), which are implicated in various cancers.

  • Inhibition Potency : Some derivatives have shown IC50_{50} values below 5 nM against Trk, indicating strong inhibitory effects.
CompoundIC50_{50} (nM)Target
Pyrazolo derivative A<5Trk
Pyrazolo derivative B<10Trk

Study on Inflammatory Response

A study conducted by Atatreh et al. synthesized several pyrazolo derivatives and assessed their anti-inflammatory effects using carrageenan-induced paw edema models. The results indicated that compounds similar to this compound significantly reduced inflammation compared to controls.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound with various protein targets involved in inflammation and cancer progression. The studies suggest that this compound could effectively bind to key residues in COX enzymes and Trk receptors, enhancing its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid
Reactant of Route 2
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5-(Benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid

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